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Compound of Interest

Compound Name: 4-Fluorocinnamonitrile

Cat. No.: B3326678 Get Quote

Executive Summary: 4-Fluorocinnamonitrile, with a precise molecular weight of 147.15 g/mol

, is a fluorinated aromatic compound of significant interest to the scientific community.[1] Its

strategic importance lies in the unique combination of a reactive nitrile group, a polymerizable

alkene bridge, and a fluorinated phenyl ring. The presence of fluorine is particularly notable, as

its incorporation into organic molecules can profoundly influence physicochemical and

pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4]

This guide provides an in-depth overview of 4-Fluorocinnamonitrile, including its core

properties, spectroscopic signature, a validated synthetic protocol, key applications in drug

discovery, and essential safety protocols, tailored for researchers, chemists, and professionals

in drug development.

Introduction to 4-Fluorocinnamonitrile
4-Fluorocinnamonitrile, systematically named (E)-3-(4-fluorophenyl)prop-2-enenitrile, is a

crystalline solid that serves as a versatile building block in organic synthesis. The molecule's

architecture is centered around a cinnamonitrile core, which is functionalized with a fluorine

atom at the para-position of the phenyl ring. This substitution is not trivial; fluorine's high

electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly

altering a molecule's electronic landscape without adding significant steric bulk.[3]

In the context of medicinal chemistry, these alterations can lead to enhanced drug efficacy and

improved safety profiles.[5] Fluorination can block metabolic pathways, increase a compound's
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stability against degradation, and modulate its ability to cross biological membranes.[2][3][5]

Consequently, 4-Fluorocinnamonitrile is a valuable precursor for synthesizing novel

therapeutic agents, diagnostic tools, and advanced materials.

Physicochemical Properties and Specifications
A precise understanding of a compound's physical and chemical properties is fundamental for

its application in research and development. The key specifications for 4-Fluorocinnamonitrile
are summarized below.

Property Value Source

Molecular Weight 147.15 g/mol [1]

Exact Mass 147.048427358 Da [1]

Molecular Formula C₉H₆FN [1][6]

IUPAC Name
(E)-3-(4-fluorophenyl)prop-2-

enenitrile
[1]

CAS Number 24654-48-6 [1][6]

Synonyms
3-(4-Fluorophenyl)acrylonitrile,

p-Fluorocinnamonitrile
[1]

Appearance White to off-white solid [7]

XLogP3-AA (Lipophilicity) 2.2 [1]

Spectroscopic Characterization
Structural verification is a critical step in chemical synthesis. The combination of Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an

unambiguous confirmation of 4-Fluorocinnamonitrile's identity.

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the

molecule. The IR spectrum of 4-Fluorocinnamonitrile is expected to show distinct

absorption bands corresponding to its key structural features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed

information about the carbon-hydrogen framework and the chemical environment of each

atom.

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can

offer insights into its structure through fragmentation patterns.[8]

The expected spectral data for 4-Fluorocinnamonitrile are summarized in the following table:
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

IR C≡N stretch (nitrile) ~2220 cm⁻¹

Strong, sharp

absorption

characteristic of a

conjugated nitrile.

IR C=C stretch (alkene) ~1630 cm⁻¹

Absorption for the

trans-disubstituted

double bond.

IR C-F stretch ~1230 cm⁻¹

Strong absorption

typical for an aryl-

fluoride bond.

¹H NMR Vinyl Protons 6.0 - 7.5 ppm

Two doublets with a

large coupling

constant (J ≈ 16 Hz),

confirming the E

(trans)

stereochemistry.

¹H NMR Aromatic Protons 7.0 - 7.8 ppm

Two sets of multiplets

(doublet of doublets)

due to coupling with

adjacent protons and

the fluorine atom.

¹³C NMR Nitrile Carbon (C≡N) ~118 ppm

Characteristic

downfield shift for a

nitrile carbon.

¹³C NMR Aromatic Carbons 115 - 165 ppm

Multiple signals, with

the carbon directly

bonded to fluorine

showing a large C-F

coupling constant.

Mass Spec Molecular Ion (M⁺) m/z = 147 Corresponds to the

molecular weight of
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the compound

C₉H₆FN.[1]

Synthesis and Reaction Chemistry
The most reliable and stereoselective method for synthesizing (E)-4-Fluorocinnamonitrile is

the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the

condensation of a stabilized phosphonate ylide with an aldehyde. The primary advantage of the

HWE reaction over the classic Wittig reaction is its strong preference for forming the

thermodynamically more stable E-alkene, coupled with the easy removal of the water-soluble

phosphate byproduct.[9][10][11]

The synthesis proceeds by reacting 4-fluorobenzaldehyde with the carbanion generated from

diethyl cyanomethylphosphonate.

Detailed Experimental Protocol:
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert

atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice

bath.

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.

Slowly add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise to the stirred

suspension. Causality Note: The strong base (NaH) deprotonates the α-carbon of the

phosphonate, which is acidic due to the electron-withdrawing effects of both the

phosphonate and nitrile groups, generating the nucleophilic phosphonate carbanion.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an

additional 30 minutes until hydrogen gas evolution ceases.

Olefination Reaction: Cool the ylide solution back down to 0 °C.

Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the

reaction mixture.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until the

aldehyde is consumed.

Workup and Purification: Carefully quench the reaction by the slow addition of saturated

aqueous ammonium chloride (NH₄Cl) solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure (E)-4-
Fluorocinnamonitrile as a white solid.
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Caption: Horner-Wadsworth-Emmons synthetic workflow.

Applications in Drug Discovery and Development
The utility of 4-Fluorocinnamonitrile in modern research is primarily driven by the strategic

advantages conferred by the fluorine atom. Its application is a clear example of rational drug

design.
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Metabolic Blocking: The para-position of a phenyl ring is often susceptible to metabolic

oxidation (hydroxylation) by cytochrome P450 enzymes. Placing a metabolically robust C-F

bond at this position effectively blocks this degradation pathway, which can increase the half-

life and oral bioavailability of a drug candidate.[2][3]

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the

pKa of nearby acidic or basic functional groups and alter the molecule's overall lipophilicity

(LogP). This fine-tuning is critical for optimizing a drug's absorption, distribution, metabolism,

and excretion (ADME) profile.[4][5]

Enhanced Target Binding: The C-F bond can participate in favorable non-covalent

interactions (e.g., dipole-dipole, hydrogen bonds, multipolar C-F···C=O interactions) with

protein targets, potentially increasing binding affinity and selectivity.[2][3]

Precursor for PET Imaging Agents: The synthesis of fluorine-18 (¹⁸F) labeled compounds is a

cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique.

[4] 4-Fluorocinnamonitrile can serve as a non-radioactive ("cold") standard or a precursor

for developing novel ¹⁸F-labeled PET tracers for diagnostic applications in oncology,

neurology, and cardiology.[3][4]
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Caption: Structure-function relationships of 4-Fluorocinnamonitrile.

Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 4-Fluorocinnamonitrile is essential to

ensure laboratory safety.

Hazard Identification:[1]

Hazard Class GHS Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Acute Toxicity, Dermal H312: Harmful in contact with skin

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Acute Toxicity, Inhalation H332: Harmful if inhaled

| STOT Single Exposure | H335: May cause respiratory irritation |

Safe Handling Procedures:

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical

fume hood.[12][13]

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.[12][13]

Handling Practices: Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[13]

Keep away from heat, sparks, and open flames.[12][13]

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15

minutes.[13] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek immediate

medical attention.[12]

Storage:
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Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]

Store away from incompatible materials such as strong oxidizing agents, strong acids, and

strong bases.[12]

Conclusion
4-Fluorocinnamonitrile is more than a simple chemical; it is a strategically designed tool for

molecular innovation. With a molecular weight of 147.15 g/mol , its true value is derived from

the synergistic interplay of its functional groups, particularly the para-fluorine substituent. For

researchers in drug discovery and materials science, this compound offers a reliable scaffold

for creating next-generation molecules with enhanced stability, optimized properties, and novel

functionalities. A thorough understanding of its synthesis, spectroscopic properties, and safe

handling protocols, as detailed in this guide, is paramount to unlocking its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. pharmacyjournal.org [pharmacyjournal.org]

3. tandfonline.com [tandfonline.com]

4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM
[lestudium-ias.com]

6. chemicalpoint.eu [chemicalpoint.eu]

7. 4-FLUOROCINNAMONITRILE CAS#: 7182-77-6 [m.chemicalbook.com]

8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps
[chemistrysteps.com]

9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.fishersci.com/store/msds?partNumber=AAA1302806&productDescription=4-FLUOROBENZONITRILE+99%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.co.uk/store/msds?partNumber=10265934&productDescription=1GR+4-Fluorobenzonitrile%2C+97%25&countryCode=GB&language=en
https://www.fishersci.com/store/msds?partNumber=AAA1302806&productDescription=4-FLUOROBENZONITRILE+99%25+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b3326678?utm_src=pdf-body
https://www.benchchem.com/product/b3326678?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorocinnamonitrile
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.tandfonline.com/doi/full/10.1080/14756360701425014
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://www.lestudium-ias.com/content/fluorine-key-element-modern-drug-discovery-and-development
https://www.lestudium-ias.com/content/fluorine-key-element-modern-drug-discovery-and-development
https://chemicalpoint.eu/product/4-fluorocinnamonitrile/
https://m.chemicalbook.com/ProductChemicalPropertiesCB0140531_EN.htm
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. alfa-chemistry.com [alfa-chemistry.com]

11. Wittig-Horner Reaction [organic-chemistry.org]

12. fishersci.com [fishersci.com]

13. fishersci.co.uk [fishersci.co.uk]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-
Fluorocinnamonitrile for Advanced Research Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3326678#4-fluorocinnamonitrile-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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